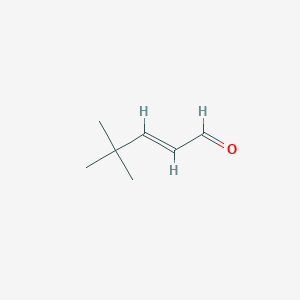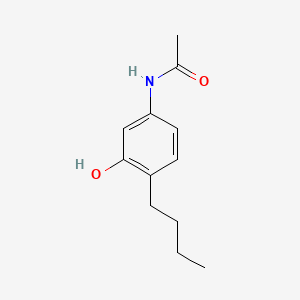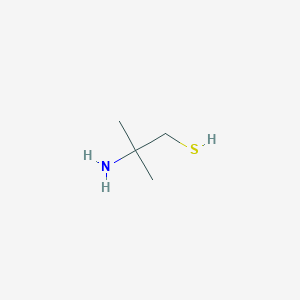
2-amino-2-methylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-methylpropane-1-thiol is an organic compound with the molecular formula C4H11NS. It is a thiol derivative of 2-amino-2-methylpropane, characterized by the presence of both an amino group and a thiol group attached to a central carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-methylpropane-1-thiol typically involves the reaction of 2-amino-2-methylpropanol with hydrogen sulfide gas under acidic conditions. The reaction proceeds as follows:
[ \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{OH} + \text{H}_2\text{S} \rightarrow \text{CH}_3\text{C(NH}_2\text{)(CH}_3\text{)CH}_2\text{SH} + \text{H}_2\text{O} ]
This reaction is typically carried out at elevated temperatures to ensure complete conversion of the alcohol to the thiol.
Industrial Production Methods
In industrial settings, this compound can be produced through a similar process but on a larger scale. The reaction is conducted in a continuous flow reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).
Reduction: Corresponding amines (R-NH2).
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
2-amino-2-methylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-2-methylpropane-1-thiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methylpropanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Amino-2-methylpropanoic acid: Contains a carboxyl group instead of a thiol group.
2-Amino-2-methylpropylamine: Features an additional amino group.
Uniqueness
2-amino-2-methylpropane-1-thiol is unique due to the presence of both an amino and a thiol group, which imparts distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
Numéro CAS |
13893-24-8 |
|---|---|
Formule moléculaire |
C4H11NS |
Poids moléculaire |
105.20 g/mol |
Nom IUPAC |
2-amino-2-methylpropane-1-thiol |
InChI |
InChI=1S/C4H11NS/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 |
Clé InChI |
WHFJUXYUXQYZSH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


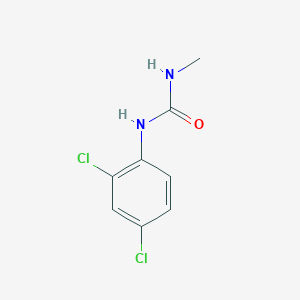
![(4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol](/img/structure/B8796014.png)
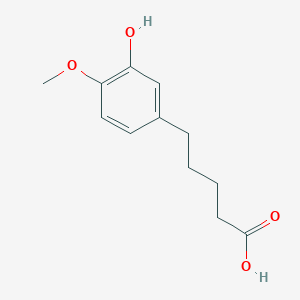
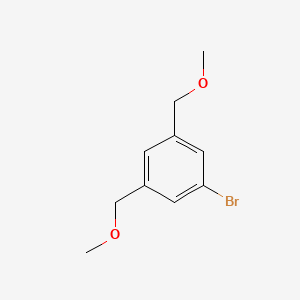
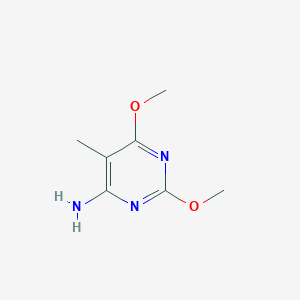
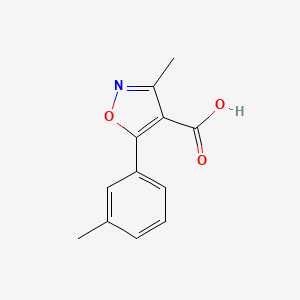
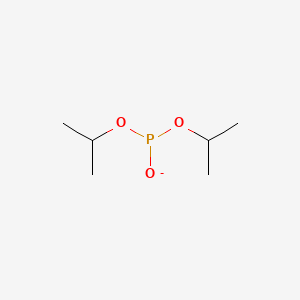
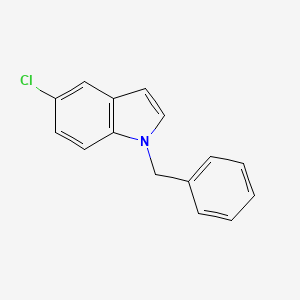
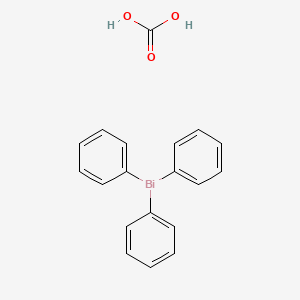
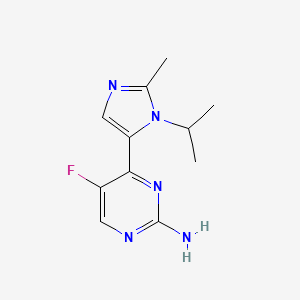
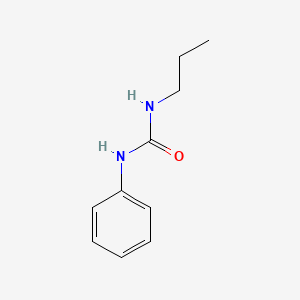
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B8796101.png)
